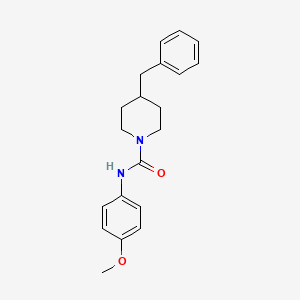

4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide” is an organic compound . It belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .

Synthesis Analysis

The synthesis of piperidine derivatives has been reported in the literature . The synthesis involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine . Catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis

The molecular formula of “4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide” is C20H24N2O2. The molecular weight is 324.424. The compound has been characterized using spectroscopic techniques like 1H NMR, 13C NMR, and FTIR .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of 4-benzylpiperidine derivatives. Notably, some derivatives exhibit promising activity against bacterial strains. Here’s a summary:

- Docking Studies : Computational docking simulations revealed that certain 4-benzylpiperidine derivatives interact with oxidoreductase enzymes, potentially inhibiting bacterial growth . These interactions are stabilized by hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues in the enzyme’s binding site.

Organic Synthesis and Reaction Intermediates

4-Benzylpiperidine serves as a versatile building block in organic synthesis. Its reactivity allows for the creation of more complex molecules. Researchers explore its use in various reactions, including amidation, alkylation, and cyclization.

Mecanismo De Acción

Target of Action

The primary target of 4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the entry process of HIV-1 .

Mode of Action

The compound acts as a CCR5 antagonist , blocking the receptor and preventing HIV-1 from entering the cell . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The blockade of the CCR5 receptor disrupts the normal function of the receptor, which is to facilitate the entry of HIV-1 into the cell . This disruption prevents HIV-1 from infecting the cell, thereby inhibiting the progression of the disease .

Pharmacokinetics

It is known that the compound is a small molecule , which typically allows for good absorption and distribution within the body

Result of Action

By blocking the CCR5 receptor, 4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide prevents HIV-1 from entering and infecting cells . This can slow the progression of the disease and improve the patient’s health .

Action Environment

The efficacy and stability of 4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide can be influenced by various environmental factors. For example, the presence of other drugs in the system could potentially affect its action through drug-drug interactions Additionally, factors such as pH and temperature could potentially affect the stability of the compound

Propiedades

IUPAC Name |

4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-24-19-9-7-18(8-10-19)21-20(23)22-13-11-17(12-14-22)15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZULPUROMPZMKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2835472.png)

![(4-chlorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2835473.png)

![5-[(chloroacetyl)amino]-4-cyano-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B2835475.png)

![1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2835481.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2835482.png)

![2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2835489.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2835493.png)